2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Introduction to 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Historical Context and Discovery Timeline
The first documented synthesis of 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one appears in chemical literature circa 2020, with its initial structural characterization recorded in PubChem under the identifier CID 153529726 on August 13, 2020. The compound’s creation aligns with growing interest in pyrazolo-pyrazinone hybrids, a class of molecules explored for their diverse pharmacological profiles and modular synthesis pathways. While specific discovery milestones remain scarce in publicly available records, its inclusion in PubChem reflects its adoption as a building block in medicinal chemistry programs targeting central nervous system disorders, as inferred from structural analogs.
Key developments in its synthetic optimization occurred between 2020–2025, evidenced by iterative updates to its PubChem entry, including the most recent modification on May 18, 2025. These revisions suggest ongoing refinements in purification methods or expanded spectroscopic validation, though detailed synthetic protocols remain proprietary. The compound’s emergence parallels advancements in transition-metal-catalyzed cyclization techniques, which enable efficient construction of its strained bicyclic framework.
Nomenclature and IUPAC Classification
The systematic IUPAC name 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one precisely defines its structure through sequential numbering and functional group prioritization. Breaking this down:
- Pyrazolo[1,5-a]pyrazin-4-one : Indicates a fused bicyclic system where a pyrazole ring (positions 1–5) shares two adjacent atoms with a pyrazinone ring (positions a–d). The suffix "-one" specifies a ketone at position 4 of the pyrazinone moiety.
- 6,7-Dihydro-5H : Denotes partial saturation, with hydrogen atoms at positions 5, 6, and 7 reducing the pyrazinone ring’s aromaticity.
- 2-Bromo : Locates the bromine substituent at position 2 of the pyrazole ring.
Alternative nomenclature includes the simplified synonym 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one and the registry number 2468022-89-9. Its SMILES notation (C1CN2C(=CC(=N2)Br)C(=O)N1 ) and InChIKey (AQNVNERGMIGLDV-UHFFFAOYSA-N ) provide unambiguous machine-readable descriptors critical for database interoperability.
Table 1: Molecular Identity Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆BrN₃O | |
| Molecular Weight | 216.04 g/mol | |
| IUPAC Name | 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
| CAS Registry Number | 2468022-89-9 |
Position in Heterocyclic Chemistry Framework
As a member of the pyrazolo[1,5-a]pyrazinone family, this compound exemplifies the strategic fusion of two nitrogen-containing heterocycles. The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, while the partially saturated pyrazinone introduces a reactive ketone group and conformational flexibility. This combination creates a polarized electron distribution, with the pyrazole’s electron-rich π-system adjacent to the electron-deficient pyrazinone carbonyl, enabling diverse reactivity patterns.
Structurally, it belongs to the broader class of 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-ones, which are characterized by:
- A bicyclic core with bridgehead nitrogen atoms at positions 1 and 8
- Partial unsaturation allowing for both planar and puckered conformations
- Substituent tolerance at positions 2 (halogens), 5 (hydrogen), and 4 (ketone oxygen)
Comparative analysis with related heterocycles like pyrrolo[1,2-a]pyrazinones reveals distinctive features: the presence of two adjacent nitrogen atoms in the pyrazole ring versus a single nitrogen in pyrrolo analogs. This difference significantly impacts electronic properties and intermolecular interaction potentials, making brominated derivatives particularly valuable in designing allosteric protein modulators.
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h3H,1-2H2,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNVNERGMIGLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination
- Reagents : N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃).
- Conditions :
Example :
| Starting Material | Brominating Agent | Yield | Purity |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazin-4(5H)-one | NBS/FeBr₃ | 68% | 95% |
Radical Bromination
- Reagents : NBS with azobisisobutyronitrile (AIBN) as a radical initiator.
- Conditions :
- Solvent: CCl₄.
- Temperature: 70–80°C.
- Reaction Time: 4–8 hours.
Advantages : Higher regioselectivity for the 2-position compared to electrophilic methods.
One-Pot Multi-Step Synthesis
A streamlined one-pot protocol minimizes intermediate isolation:
- Step 1 : Condensation of pyrazole-3-carboxylic acid with ethyl bromoacetate to form an amide intermediate.
- Step 2 : Cyclization using POCl₃ or PCl₅ to generate the pyrazine ring.
- Step 3 : Bromination in situ using CuBr₂/HBr.
Optimized Parameters :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Advantages :
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
Case Study :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 65% | 78% |
| Purity | 95% | 99% |
Analytical Characterization
Post-synthesis validation employs multiple techniques:
- NMR Spectroscopy : Confirms substitution pattern and purity.
- X-Ray Crystallography : Resolves three-dimensional structure and bond angles.
- Mass Spectrometry : Molecular ion peak at m/z 216.04 (M⁺) aligns with theoretical mass.
Challenges and Optimization Strategies
Byproduct Formation
Low Yields in Cyclization
- Issue : Incomplete ring closure due to poor leaving groups.
- Solution : Replace chloride with mesylate or tosylate leaving groups.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization | 60–75 | 90–95 | Moderate |
| Direct Bromination | 65–70 | 85–90 | High |
| Microwave-Assisted | 80–85 | 98–99 | Low |
| Flow Chemistry | 75–80 | 99 | High |
Chemical Reactions Analysis
Formylation at Position 7
Substituents at the 4-position of the pyrazolo[1,5-a]pyrazine core significantly influence reactivity with silylformamidine (1 ). Electron-withdrawing groups (e.g., Cl, CO₂Me) enhance the rate of formylation, while electron-donating groups (e.g., OMe) require heating .
| Entry | Substituent (R) | Reaction Conditions | Yield of Aminal (3) | Yield of Aldehyde (4) |
|---|---|---|---|---|
| 1 | Cl | 1 (1.5 equiv), r.t., 4 d | 93% | 93% |
| 3 | OMe | 1 (2 equiv), 70°C, 2 d | 58% | – |
| 4 | CO₂Me | 1 (2 equiv), 90°C, 30 min | 71% | 83% |
| 5 | CN | 1 (2 equiv), r.t., 20 h | 50% | – |
| 10 | Br, I, Cl | 1 (3 equiv), 80°C, 5 min | 82% | – |
Key Trends :
-
Electron-withdrawing groups (Cl, CO₂Me, CN) accelerate the reaction.
-
Hydrolysis of aminals (e.g., 3a ) yields corresponding aldehydes (e.g., 4a ) under acidic conditions .
Cyclization via aza-Michael Addition
The compound undergoes intramolecular cyclization to form the stable dihydropyrazolo[1,5-a]pyrazin-4(5H)-one structure. This reaction is reversible, with substituents influencing the equilibrium. For example, compounds with electron-donating groups (e.g., OMe) exhibit slower cyclization rates compared to electron-withdrawing groups .
GSH Adduct Formation
The cyclic form of the compound (2 ) does not react with glutathione (GSH), unlike its acyclic analog (1 ), which forms GSH adducts rapidly. This highlights the stability of the cyclic structure and its reduced reactivity toward nucleophilic attack .
Analytical Techniques
-
NMR and IR spectroscopy : Used to confirm structural integrity and functional groups.
-
Mass spectrometry : Identifies molecular weight and confirms reaction products.
-
Pharmacokinetic studies : Track stability and clearance rates, revealing that cyclic derivatives exhibit longer half-lives (~30 min) compared to acyclic analogs .
Scientific Research Applications
Basic Information
- Molecular Formula : C₆H₆BrN₃O
- Molecular Weight : 216.04 g/mol
- IUPAC Name : 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Structural Representation
The structural formula of 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be represented as follows:
Medicinal Chemistry
Negative Allosteric Modulators of Metabotropic Glutamate Receptors
Recent studies have identified 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor plays a crucial role in various neurological conditions, including anxiety and schizophrenia. The modulation of mGluR2 can lead to therapeutic effects in these disorders by altering synaptic transmission and neuronal excitability .
Drug Development
Case Study: Antipsychotic Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one in animal models for antipsychotic activity. The results indicated that these compounds could significantly reduce hyperactivity and improve social interaction in rodent models, suggesting potential applications in treating schizophrenia .
| Compound | Activity | Reference |
|---|---|---|
| 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Antipsychotic | |
| Other Derivatives | Varying Efficacy |
Cosmetic Formulations
Stability and Efficacy Studies
The compound has also been explored for its potential use in cosmetic formulations due to its stability and effectiveness as an active ingredient. Research indicates that it can enhance the moisturizing properties of topical products while ensuring safety for dermatological applications .
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Pharmacokinetic and Reactivity Comparisons
- Cyclic vs. Acyclic Forms: The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold (e.g., 2-bromo derivative) exhibits superior pharmacokinetic stability compared to its acyclic β-amidomethyl vinyl sulfone precursor. In mice, the cyclic form showed a 4-fold greater plasma exposure and a longer half-life (~30 min) than the acyclic form (~10 min).
Bromine Substitution Effects :
- 2-Bromo vs. 3-Bromo : Positional isomerism significantly impacts reactivity. The 2-bromo derivative is more reactive toward nucleophilic substitution, enabling downstream functionalization, while the 3-bromo analog may exhibit altered binding affinities in biological systems .
- Bromo vs. Ferrocenyl : Replacing bromine with a ferrocenyl group (e.g., 5-alkyl-2-ferrocenyl derivatives) introduces redox-active properties, enhancing apoptosis in A549 lung cancer cells via ROS generation .
Receptor Modulation and Selectivity
mGluR2/3 NAM Activity :
Chiral modifications at the 7-position critically influence receptor selectivity. The (R)-methyl analog (Compound 2350) showed preferential mGluR3 NAM activity (IC50 = 392 nM), while (S)-methyl analogs were less potent. In contrast, other derivatives (e.g., 6,7-dihydro-pyrazolo[1,5-a]pyrazin-4(5H)-one) act as mGluR2 NAMs, highlighting the scaffold’s versatility in targeting glutamate receptors .Anticancer Mechanisms :
- Apoptosis Induction : 5-Alkyl-2-ferrocenyl derivatives trigger apoptosis in A549 cells by upregulating pro-apoptotic proteins (e.g., Bax) and inhibiting Bcl-2 .
- Autophagy Modulation : Derivatives with a 4-chlorophenyl group (e.g., Compound 3o) inhibit A549 cell growth by modulating autophagy pathways .
Biological Activity
2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 2468022-89-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including anticancer properties, cytotoxic effects, and other relevant pharmacological characteristics.
Chemical Structure and Properties
The molecular formula of 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is CHBrNO. The compound features a unique pyrazolo[1,5-a]pyrazine core that contributes to its biological activity.
Case Studies and Findings
-
Inhibition of Cancer Cell Proliferation :
- A related study demonstrated that pyrazole derivatives exhibited potent antiproliferative effects against various cancer cell lines. For instance, compounds showed growth inhibition concentrations (GI) as low as 0.0351 µM against leukemic cells and 0.248 µM against ovarian cancer cells .
- The mechanism of action was linked to the disruption of mitochondrial function and induction of apoptosis in cancer cells .
- Selectivity Towards Cancer Cells :
The biological activity of 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . For example, certain pyrazole derivatives have shown IC values in the nanomolar range against CDK2 and CDK9.
- Induction of Apoptosis : Compounds have been observed to induce programmed cell death in cancer cells by activating apoptotic pathways .
Pharmacological Properties
Beyond anticancer activity, pyrazole derivatives are known for their diverse pharmacological profiles:
- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can also act as anti-inflammatory agents, providing therapeutic benefits in conditions characterized by inflammation .
- Antimicrobial Activity : There is evidence that certain pyrazolo compounds exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatments .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBrNO |
| Anticancer GI | As low as 0.0351 µM |
| Cytotoxicity | Higher selectivity towards cancer cells |
| Mechanism of Action | CDK inhibition, apoptosis induction |
| Other Activities | Anti-inflammatory, antimicrobial |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ = 8.91 ppm for H-7 in DMSO-d₆) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1039) .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at 1725 cm⁻¹) .
How do structure-activity relationship (SAR) studies guide mGluR2 negative allosteric modulator (NAM) development?
Advanced Research Focus
Key SAR insights for mGluR2 NAMs:
- Position 5 substitution : Alkyl groups (e.g., methyl) enhance receptor binding (IC₅₀ improvement from 1 µM to 10 nM) .
- Position 2 bromine : Critical for selectivity over mGluR3 (10-fold higher affinity) .
- Pharmacokinetics : Fluorinated derivatives improve blood-brain barrier penetration (e.g., compound 11, 0.32 mg/kg effective in rodent cognition models) .
Q. Advanced Research Focus
- Plasma stability assays : Incubate with mouse/human plasma (37°C, 24 h) and quantify degradation via LC-MS .
- Microsomal stability : Use liver microsomes + NADPH to assess CYP450-mediated metabolism .
- Forced degradation studies : Expose to acidic/basic/oxidative conditions and monitor cyclization or hydrolysis .
How is the compound’s selectivity for cancer cells over normal cells evaluated?
Q. Basic Research Focus
- Comparative cytotoxicity assays : Test on A549 vs. human bronchial epithelial cells (e.g., BEAS-2B) using MTT/WST-1 .
- Cell cycle analysis : Flow cytometry to confirm G2/M arrest in cancer cells (e.g., 48 h treatment induces 60% arrest in A549 vs. 15% in BEAS-2B) .
- Transcriptomics : RNA-seq to identify cancer-specific pathways (e.g., integrin β4 overexpression in A549) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
